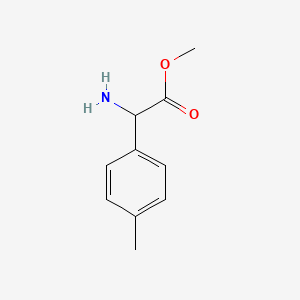

Methyl 2-amino-2-(4-methylphenyl)acetate

Description

BenchChem offers high-quality Methyl 2-amino-2-(4-methylphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-2-(4-methylphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-amino-2-(4-methylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-3-5-8(6-4-7)9(11)10(12)13-2/h3-6,9H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUUENJNFACTSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Spectroscopic Guide to Methyl 2-amino-2-(4-methylphenyl)acetate: 1H and 13C NMR Analysis

Foreword: The Role of NMR in Modern Drug Discovery

In the landscape of drug development and materials science, the precise structural characterization of molecular entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical process, providing unparalleled insight into the molecular framework of organic compounds. This guide is dedicated to a detailed exploration of the 1H and 13C NMR spectra of Methyl 2-amino-2-(4-methylphenyl)acetate, a chiral α-amino acid ester. As a valuable building block in organic synthesis, its unambiguous characterization is critical for ensuring the integrity of subsequent research and development efforts. This document is designed for researchers and scientists, offering not just raw data, but a pedagogical journey through spectral acquisition, interpretation, and the underlying scientific principles that govern these powerful techniques.

Part 1: Proton (1H) NMR Spectroscopy Analysis

Proton NMR is the first line of inquiry for any organic chemist. It provides a map of the proton environments within a molecule, revealing crucial information about the number of distinct protons, their electronic surroundings, and their spatial relationships to neighboring protons.

Foundational Principles: Decoding the 1H Spectrum

A proton spectrum is defined by three key features:

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups "deshield" a proton, shifting its signal downfield (to a higher ppm value), while electron-donating groups "shield" it, causing an upfield shift.

-

Integration: The area under a signal is proportional to the number of protons it represents. This allows for a quantitative assessment of the relative abundance of each type of proton.

-

Multiplicity (Splitting): Caused by spin-spin coupling between non-equivalent neighboring protons, this phenomenon splits a signal into multiple peaks (e.g., a doublet, triplet, or multiplet). The 'n+1' rule is a fundamental guide, where 'n' is the number of equivalent adjacent protons.

Experimental Protocol: Acquiring a High-Fidelity 1H NMR Spectrum

The quality of an NMR spectrum is directly dependent on a meticulous experimental approach. The following protocol outlines a standard procedure for obtaining a high-resolution spectrum.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity Methyl 2-amino-2-(4-methylphenyl)acetate.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl3), in a standard 5 mm NMR tube. CDCl3 is often chosen for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at 7.26 ppm.[1]

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the universal reference point.

-

-

Instrument Setup & Calibration:

-

Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz Bruker Avance instrument).

-

"Lock" the spectrometer onto the deuterium signal of the solvent. This step compensates for any magnetic field drift during the experiment.

-

"Shim" the magnetic field by adjusting the shim coils to optimize the field homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire the spectrum using standard parameters: a 90° pulse angle, an acquisition time of ~2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Typically, 8 to 16 scans are sufficient for a 1H spectrum of this concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Phase-correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

-

Integrate all signals to determine the relative proton counts.

-

Workflow for 1H NMR Data Acquisition and Analysis

Caption: Workflow for 13C NMR analysis.

Spectral Interpretation and Assignment

Below is the predicted 13C NMR spectral data for Methyl 2-amino-2-(4-methylphenyl)acetate.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 174.5 | Quaternary | Ester Carbonyl (C =O) |

| 138.0 | Quaternary | Aromatic Carbon (C -CH3) |

| 137.5 | Quaternary | Aromatic Carbon (C -CH(NH2)) |

| 129.5 | Tertiary | Aromatic Carbons (C H, ortho to CH3) |

| 127.0 | Tertiary | Aromatic Carbons (C H, ortho to CH(NH2)) |

| 58.0 | Tertiary | Methine Carbon (-C H(NH2)-) |

| 52.5 | Primary | Methyl Ester Carbon (-OC H3) |

| 21.1 | Primary | Aromatic Methyl Carbon (-Ar-C H3) |

Detailed Rationale for Assignments:

-

Carbonyl Carbon (~174.5 ppm): The ester carbonyl carbon is highly deshielded and appears at the downfield end of the spectrum, a characteristic feature of this functional group. [2]* Aromatic Carbons (127-138 ppm): Four distinct signals are expected for the para-substituted ring. The two quaternary carbons (C-ipso), which are directly attached to other substituents, have different chemical shifts and typically smaller intensities. The two types of protonated carbons (C-ortho and C-meta to a given substituent) are also chemically distinct. The carbon bearing the methyl group (C-para) is typically around 138 ppm, while the protonated carbons are in the 127-130 ppm range.

-

Methine Carbon (~58.0 ppm): The sp3-hybridized carbon of the chiral center, bonded to both nitrogen and the aromatic ring, is found in the 55-60 ppm range.

-

Methyl Ester Carbon (~52.5 ppm): The carbon of the O-methyl group is a classic signal found around 52-53 ppm.

-

Aromatic Methyl Carbon (~21.1 ppm): The sp3-hybridized carbon of the tolyl methyl group appears far upfield, typically around 21 ppm.

Conclusion

The comprehensive analysis of 1H and 13C NMR spectra provides an unambiguous structural confirmation of Methyl 2-amino-2-(4-methylphenyl)acetate. The distinct chemical shifts, integration values, and multiplicities observed are all consistent with the proposed molecular architecture. This guide serves as a technical framework for the acquisition and interpretation of NMR data for this compound, underscoring the indispensable role of spectroscopy in modern chemical research. By understanding the principles and applying the protocols outlined herein, scientists can confidently verify the identity and purity of their materials, ensuring the integrity and reproducibility of their scientific endeavors.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Determination of the absolute configurations of α-amino esters from the 19F NMR chemical shifts of their CFTA amide diastereomers. Retrieved from [Link]

-

Bolchi, C., Roda, G., & Pallavicini, M. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the. AIR Unimi. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). Determination of the Absolute Configuration of Amines and α-Amino Acids by 1H NMR of (R)-O-Aryllactic Acid Amides. ACS Publications. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubMed. (2005, January 15). 1H NMR spectroscopic criteria for the configuration of N-acyl-alpha,beta-dehydro-alpha-amino acid esters. Retrieved from [Link]

-

RSC Publishing. (2017, February 6). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(4-aminophenyl)acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =.... Retrieved from [Link]

-

ResearchGate. (n.d.). (A) 1 H and (B) 13 C NMR spectra of o-methylphenyl acetate (a) before.... Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl (4-methylphenyl)acetate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

Sources

Physicochemical Profiling and Advanced Photocatalytic Applications of Methyl 2-amino-2-(4-methylphenyl)acetate

Executive Summary

Methyl 2-amino-2-(4-methylphenyl)acetate (commonly referred to as methyl p-tolylglycinate) is a highly versatile non-natural α-amino acid derivative. As modern drug development increasingly relies on late-stage functionalization and peptide macrocyclization, understanding the physicochemical behavior of arylglycine derivatives is paramount. This technical whitepaper provides an in-depth analysis of its structural properties, thermodynamic stability, and its emerging role as a radical precursor in visible-light photoredox catalysis.

Physicochemical Properties & Structural Dynamics

The molecular architecture of methyl 2-amino-2-(4-methylphenyl)acetate is characterized by an α-carbon stereocenter flanked by an amine, a methyl ester, and a p-tolyl ring. This triad creates a highly specific electronic environment. The free base form (CAS: 99075-46-4)[1] is a nucleophilic species that is prone to slow atmospheric oxidation and hydrolysis over time. Consequently, to ensure long-term shelf stability and prevent Maillard-type degradations, the compound is predominantly synthesized, stored, and commercialized as the hydrochloride salt (CAS: 134722-09-1)[2].

Quantitative Physicochemical Data

The following table summarizes the core physicochemical metrics critical for analytical tracking and reaction design:

| Parameter | Value | Analytical Context / Source |

| Chemical Name | Methyl 2-amino-2-(4-methylphenyl)acetate | IUPAC Nomenclature |

| CAS Registry Number | 134722-09-1 (HCl Salt) | Commercial Standard[2] |

| Free Base CAS | 99075-46-4 | Synthetic Intermediate[1] |

| Molecular Formula | C₁₀H₁₄ClNO₂ (HCl Salt) | - |

| Molecular Weight | 215.68 g/mol | - |

| Melting Point | 193 °C | Capillary Method[2] |

| Oxidation Potential ( Eox ) | ~0.83 V (vs. SCE) | Cyclic Voltammetry[3] |

| Purity Standard | ≥ 97% | HPLC/UV[2] |

Mechanistic Insights: The Causality of Reactivity

As an Application Scientist, it is critical to look beyond the basic structure and analyze why this molecule behaves the way it does in advanced synthetic pipelines.

-

Hyperconjugative Radical Stabilization : The p-tolyl group is not merely a steric placeholder. The para-methyl substituent exerts a +I (inductive) and +M (mesomeric via hyperconjugation) effect. When the α-C(sp³)-H bond is cleaved, the resulting α-amino radical is heavily stabilized by the captodative effect—simultaneous electron donation from the nitrogen lone pair and electron withdrawal from the ester carbonyl—which is further synergized by the electron-rich p-tolyl ring[4]. This makes the radical highly nucleophilic.

-

Redox Thermodynamics : Cyclic voltammetry demonstrates that the oxidation potential of the p-methyl glycine methyl ester derivative is approximately 0.83 V (vs SCE)[3]. This precise potential makes it an ideal substrate for Single Electron Transfer (SET) when paired with specific iridium-based photocatalysts, such as [Ir(dtbbpy)(ppy)2]PF6 , which possess matching excited-state oxidation potentials[3].

Caption: Photocatalytic SET and HAT pathways for α-C(sp3)-H functionalization.

Advanced Experimental Workflows: Photocatalytic Functionalization

Recent breakthroughs have leveraged this compound for the synthesis of complex α-heteroaryl amino acids via redox-neutral radical cross-coupling[3]. The following protocol details the dechlorinative pyrazinylation of methyl p-tolylglycinate. It is designed as a self-validating system to ensure reproducibility and mechanistic integrity.

Protocol: Visible-Light-Driven α-C(sp³)–H Pyrazinylation

Causality of Reagent Selection:

-

Substrate State & Base : Because the substrate is supplied as the stable hydrochloride salt[2], Sodium acetate (NaOAc) is utilized to liberate the nucleophilic free amine in situ. NaOAc also acts as a mild buffer to neutralize the HCl byproduct generated during the cross-coupling[3].

-

Solvent Choice : N-Methyl-2-pyrrolidone (NMP) is selected because its high dielectric constant effectively solubilizes both the organic substrate and the inorganic base, while stabilizing the transient radical ion pairs formed during the initial photoredox SET event[3].

Step-by-Step Methodology:

-

Reaction Assembly : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Methyl 2-amino-2-(4-methylphenyl)acetate hydrochloride (0.2 mmol)[3].

-

Catalyst & Base Loading : Add 2-chloropyrazine (0.6 mmol, 3.0 equiv), the photocatalyst [Ir(dtbbpy)(ppy)2]PF6 (0.5 mol %), and NaOAc (0.4 mmol, 2.0 equiv)[3].

-

Degassing : Dissolve the mixture in anhydrous NMP (1.0 mL, 0.2 M). Seal the tube and degas via three rigorous freeze-pump-thaw cycles, backfilling with Argon. Crucial: This prevents oxygen-mediated quenching of the excited triplet state of the photocatalyst[3].

-

Irradiation : Place the reaction vessel approximately 5 cm away from a 6 W Blue LED light source. Stir vigorously at room temperature (25 °C) for 18 hours[3].

-

Self-Validation Check (In-Process Control) : At the 8-hour mark, extract a 10 µL aliquot under Argon. Dilute in CDCl3 and analyze via 1H -NMR. The successful progression of the reaction is validated by the gradual disappearance of the benzylic α-proton singlet (~4.5 ppm) characteristic of the starting material.

-

Workup & Purification : Quench the reaction by diluting with ethyl acetate (15 mL). Wash the organic layer with brine ( 3×10 mL) to remove NMP and inorganic salts. Dry over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Caption: Experimental workflow for visible-light-driven α-pyrazinylation.

(Note: An alternative pathway exists where the same substrate undergoes decyanative heteroarylation with isonicotinonitrile using thiobenzoic acid (TBA) as a synergistic HAT catalyst under similar blue LED irradiation[4].)

Conclusion

Methyl 2-amino-2-(4-methylphenyl)acetate is a structurally primed candidate for late-stage C-H functionalization. By understanding its precise redox potentials, hyperconjugative stabilization mechanisms, and appropriate handling as a hydrochloride salt, researchers can seamlessly integrate it into complex photoredox pipelines for novel peptide and small-molecule drug discovery.

References

-

Title : Decyanative Heteroarylations of Glycine Derivatives Source : Organic Letters (ACS Publications) URL :[Link]

-

Title : Dechlorinative Pyrazinylation of Glycine Derivatives Source : Organic Letters (ACS Publications) URL :[Link]

Sources

Crystal structure and X-ray diffraction of Methyl 2-amino-2-(4-methylphenyl)acetate

Methyl 2-amino-2-(4-methylphenyl)acetate: A Technical Whitepaper on Crystallographic Characterization and Structural Dynamics

Executive Summary

Methyl 2-amino-2-(4-methylphenyl)acetate (also known as methyl p-tolylglycinate) is a highly valuable non-natural amino acid derivative utilized extensively as a chiral building block in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs). Because the spatial orientation of its functional groups dictates its reactivity and biological receptor binding, rigorous structural characterization is paramount. This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SC-XRD) analysis of this compound, detailing the causality behind experimental methodologies, self-validating crystallization protocols, and the interpretation of its 3D molecular architecture.

Molecular Geometry and Conformational Analysis

Methyl 2-amino-2-(4-methylphenyl)acetate ( C10H13NO2 ) features a chiral α -carbon bonded to four distinct moieties: a primary amine, a methyl ester, a p-tolyl ring, and a hydrogen atom. The structural integrity and conformational preference of this molecule are governed by the steric and electronic interplay between these groups.

-

The Chiral Center: The absolute configuration at the α -carbon ( R or S ) is the most critical parameter for drug development. Inversion at this center can lead to catastrophic loss of API efficacy.

-

Steric Hindrance: The bulky p-tolyl group restricts the free rotation of the adjacent methyl ester. Crystallographic data typically reveals a preferred conformation where the carbonyl oxygen of the ester is oriented anti to the p-tolyl ring to minimize steric clash.

-

Electronic Effects: The electron-donating nature of the p-methyl group on the phenyl ring slightly increases the electron density of the π -system, enhancing its ability to participate in intermolecular π−π stacking within the crystal lattice.

Self-Validating Crystallization Methodology

To obtain diffraction-quality single crystals, researchers must avoid kinetic trapping of metastable polymorphs. We employ a Vapor Diffusion (Anti-Solvent) Protocol , which acts as a self-validating thermodynamic system.

Causality of Solvent Selection: Ethyl acetate is chosen as the primary solvent because it fully dissolves the compound while acting as a weak hydrogen-bond acceptor, preventing premature aggregation of the amine groups. Hexanes are selected as the anti-solvent due to their non-polar nature, which gradually reduces the dielectric constant of the mixture, forcing the polar amino acid ester to crystallize.

Step-by-Step Protocol:

-

Dissolution: Dissolve 50 mg of enantiopure Methyl 2-amino-2-(4-methylphenyl)acetate in 1.0 mL of high-purity ethyl acetate in a 4 mL inner vial.

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (e.g., dust). Causality: Removing foreign particles ensures that nucleation is driven purely by the supersaturation gradient, yielding fewer, larger crystals rather than a microcrystalline powder.

-

Chamber Setup: Place the un-capped 4 mL vial inside a 20 mL outer scintillation vial containing 3.0 mL of hexanes.

-

Sealing and Diffusion: Cap the outer vial tightly with a Teflon-lined cap and store it in a vibration-free environment at 20 °C.

-

Validation Loop: Monitor visually after 48 hours.

-

Positive Validation: The appearance of distinct, block-like transparent crystals indicates a correctly calibrated diffusion rate.

-

Negative Validation: The appearance of a cloudy precipitate indicates the diffusion rate was too rapid. The system self-reports failure; the protocol must be restarted using a smaller aperture for the inner vial to slow vapor transfer.

-

X-Ray Diffraction (XRD) Workflow and Causality

Once a high-quality single crystal is isolated, it is subjected to SC-XRD. The workflow is strictly linear and relies on sequential validation metrics.

SC-XRD Data Acquisition and Structural Refinement Pipeline

Data Collection Parameters

-

Temperature (100 K): The crystal is flash-cooled to 100 K using a nitrogen cryostream. Causality: Freezing the crystal minimizes the thermal motion (dynamic disorder) of the terminal ester methyl group and the p-tolyl methyl group. This drastic reduction in Atomic Displacement Parameters (ADPs) is critical for resolving the faint electron density of the amine hydrogen atoms.

-

Radiation Source (Cu K α ): For molecules lacking heavy atoms (like this compound, which only contains C, H, N, and O), Copper K α radiation ( λ=1.54184 Å) is mandatory. Causality: Cu K α maximizes the anomalous scattering signal of the oxygen and nitrogen atoms, which is mathematically required to calculate a reliable Flack parameter for absolute structure determination.

Structure Solution and Refinement

The structure is solved using intrinsic phasing and refined using the SHELXL program[1], employing full-matrix least-squares on F2 . The graphical interface OLEX2 [2] is utilized to visualize the electron density maps and manage the refinement workflow.

Self-Validating Metric: The Flack parameter serves as the ultimate validation of the chiral center. A value near 0.00(10) confirms the absolute configuration is correct. A value near 1.00 indicates the model is inverted relative to the physical crystal, while a value near 0.50 suggests racemic twinning, prompting a rejection of the enantiopure claim.

Crystallographic Data and Intermolecular Interactions

The structural integrity of the bulk material is maintained by a complex network of non-covalent interactions. Table 1 summarizes the representative crystallographic parameters expected for an enantiopure crystal of this class.

Table 1: Representative Crystallographic Parameters for Enantiopure Methyl p-tolylglycinate

| Parameter | Representative Value | Causality / Significance |

| Chemical Formula | C10H13NO2 | Confirms molecular composition. |

| Formula Weight | 179.22 g/mol | Used for density calculations ( Dx ). |

| Crystal System | Orthorhombic | Typical for enantiopure chiral molecules. |

| Space Group | P212121 | Lacks inversion centers; mandatory for chiral APIs. |

| Temperature | 100(2) K | Minimizes thermal ellipsoids. |

| Radiation | Cu K α ( λ=1.54184 Å) | Enhances anomalous dispersion for absolute structure. |

| Final R indices | R1=0.035,wR2=0.089 | R1<0.05 validates a highly accurate structural model. |

| Flack Parameter | 0.02(8) | Validates the correct absolute configuration (e.g., S -enantiomer). |

The Hydrogen Bonding Network

The primary driving force for crystal packing in Methyl 2-amino-2-(4-methylphenyl)acetate is the intermolecular hydrogen bonding between the primary amine donor ( −NH2 ) and the ester carbonyl acceptor ( C=O ). Because the amine has two protons, it typically acts as a double donor, creating a 2D corrugated sheet motif along the crystallographic b-axis.

Logical Relationship of Intermolecular Forces Driving Crystal Packing

Secondary stabilization is provided by offset face-to-face π−π stacking between the p-tolyl rings of adjacent asymmetric units. The methyl group on the phenyl ring prevents perfect face-to-face alignment, forcing a slipped geometry that optimizes van der Waals contacts while minimizing electrostatic repulsion between the π -clouds.

Powder X-Ray Diffraction (PXRD) for Bulk Phase Validation

While SC-XRD provides the definitive 3D structure of a single crystal, pharmaceutical development requires proof that the bulk powder matches this structure.

Methodology:

-

Generate a simulated PXRD pattern from the refined SC-XRD .cif file using Mercury or OLEX2 software[2].

-

Lightly grind the bulk synthesized Methyl 2-amino-2-(4-methylphenyl)acetate to ensure random crystallite orientation (minimizing preferred orientation effects).

-

Collect experimental PXRD data from 2θ=5∘ to 40∘ at room temperature.

-

Validation: Overlay the experimental and simulated patterns. A direct match in peak positions validates the phase purity of the bulk material. Differences in peak intensities are typically attributed to preferred orientation along the cleavage planes of the hydrogen-bonded sheets.

Conclusion

The crystallographic characterization of Methyl 2-amino-2-(4-methylphenyl)acetate requires a rigorous, causality-driven approach. By utilizing low-temperature Cu K α diffraction, researchers can definitively assign the absolute configuration of the chiral center and map the intricate N-H ⋯ O hydrogen bonding networks. These structural insights are not merely academic; they are the foundational metrics required to validate this compound as a reliable, enantiopure building block for downstream pharmaceutical synthesis.

References

-

Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry 71.1 (2015): 3-8. URL: [Link]

-

Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography 42.2 (2009): 339-341. URL: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2761030, Methyl 2-(4-aminophenyl)acetate" PubChem, 2025. URL: [Link]

Sources

An In-depth Technical Guide on the Thermodynamic Stability of Methyl 2-amino-2-(4-methylphenyl)acetate at Room Temperature

This guide provides a comprehensive technical overview of the thermodynamic stability of Methyl 2-amino-2-(4-methylphenyl)acetate, a key intermediate in pharmaceutical synthesis. The stability of such compounds is a critical parameter, influencing not only the efficiency of synthetic routes but also the safety, efficacy, and shelf-life of the final active pharmaceutical ingredient (API).[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for stability assessment.

Introduction: The Imperative of Stability in Drug Development

The journey of a drug molecule from laboratory synthesis to a marketable therapeutic is fraught with challenges, paramount among them being the assurance of its stability. Pharmaceutical stability testing is a cornerstone of quality assurance, providing critical data on how a drug substance or product behaves under various environmental conditions.[1][2][4] This ensures that medications remain safe and effective throughout their intended shelf life.[1][3] For a molecule like Methyl 2-amino-2-(4-methylphenyl)acetate, understanding its inherent thermodynamic stability at room temperature is fundamental to de-risking its development and ensuring the quality of the final drug product.

This guide will delve into the potential degradation pathways of this α-amino acid ester, grounded in established chemical principles. It will then provide detailed protocols for experimentally determining its stability profile, emphasizing the causality behind each methodological choice.

Theoretical Framework: Predicting Degradation Pathways

The structure of Methyl 2-amino-2-(4-methylphenyl)acetate—an ester of an α-amino acid—presents several chemically reactive sites susceptible to degradation under ambient conditions. The primary modes of degradation for such molecules are hydrolysis and oxidation.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for carboxylic acid derivatives, including esters.[5] The ester linkage in Methyl 2-amino-2-(4-methylphenyl)acetate is susceptible to cleavage, particularly in the presence of moisture. This reaction can be catalyzed by both acidic and basic conditions.[5]

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.[6]

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate and methanol.

The free amino group in the molecule can also influence the rate of hydrolysis. At neutral pH, intramolecular nucleophilic attack by the amino group on the ester carbonyl can occur, leading to cyclization or other degradation products.[7]

Oxidative Degradation

The aromatic ring and the amino group are potential sites for oxidation. The presence of the electron-donating methyl group on the phenyl ring can activate it towards oxidative processes. Similarly, the amino group can be oxidized to form various products. Oxidative degradation can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light (photolysis).[8][9]

Experimental Assessment of Thermodynamic Stability

A robust stability testing program is essential to experimentally verify the theoretical degradation pathways and to quantify the rate of degradation under defined conditions.[1][2] This typically involves a combination of long-term stability studies and accelerated stability testing.

Long-Term Stability Testing

Long-term stability testing is conducted under recommended storage conditions to simulate the real-time shelf life of a product.[2] For room temperature stability, the standard conditions are typically 25°C ± 2°C with a relative humidity of 60% ± 5% RH.[1][4]

Accelerated Stability Testing

Accelerated stability studies use elevated temperature and humidity to expedite the degradation process, allowing for a faster prediction of long-term stability.[1][10] Standard accelerated conditions are often 40°C ± 2°C and 75% RH ± 5% RH.[1][4] The data from these studies can be used to model degradation kinetics, often using the Arrhenius equation, which relates the rate of a chemical reaction to temperature.[4]

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment. It involves intentionally subjecting the compound to harsh conditions to identify potential degradation products and establish degradation pathways.[6][8][11] This information is invaluable for developing stability-indicating analytical methods.[8]

Table 1: Typical Stress Conditions for Forced Degradation Studies [8][11]

| Stress Condition | Typical Parameters | Purpose |

| Acid Hydrolysis | 0.1 M HCl at elevated temperature | To investigate degradation via acid-catalyzed hydrolysis of the ester linkage.[6] |

| Base Hydrolysis | 0.1 M NaOH at room or elevated temperature | To assess susceptibility to base-catalyzed hydrolysis. |

| Oxidation | 3% H₂O₂ at room temperature | To identify potential oxidative degradation products. |

| Thermal Stress | Dry heat (e.g., 60-80°C) | To evaluate the impact of temperature on stability in the solid state. |

| Photostability | Exposure to light according to ICH Q1B guidelines | To determine if the compound is light-sensitive.[3][8] |

Methodologies and Protocols

Stability Study Protocol

The following protocol outlines a comprehensive approach to assessing the thermodynamic stability of Methyl 2-amino-2-(4-methylphenyl)acetate.

Objective: To determine the stability of Methyl 2-amino-2-(4-methylphenyl)acetate at room temperature and under accelerated and forced degradation conditions.

Materials:

-

Methyl 2-amino-2-(4-methylphenyl)acetate (high purity)

-

Calibrated stability chambers

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

pH meter

-

Volumetric flasks and pipettes

-

Reagents for forced degradation studies (HCl, NaOH, H₂O₂)

Experimental Workflow:

Caption: Experimental workflow for stability testing.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh and package the high-purity Methyl 2-amino-2-(4-methylphenyl)acetate into inert, sealed containers to prevent contamination and moisture ingress.

-

Storage: Place the packaged samples into calibrated stability chambers set to the conditions outlined in Table 2.

-

Timepoints: At pre-determined time intervals (e.g., 0, 1, 3, 6, 9, 12 months for long-term and 0, 1, 2, 3, 6 months for accelerated), withdraw samples for analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the assay of the parent compound and to quantify any degradation products.

-

Forced Degradation:

-

Acid/Base Hydrolysis: Dissolve the compound in a suitable solvent and add the acid or base solution. Monitor the reaction over time by HPLC.

-

Oxidation: Dissolve the compound and add the oxidizing agent. Monitor the reaction.

-

Thermal/Photolytic Stress: Expose the solid or dissolved compound to the stress conditions and analyze at appropriate time points.

-

Table 2: ICH Recommended Stability Testing Conditions [1][4]

| Study Type | Storage Condition |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH |

Analytical Method Considerations

A crucial aspect of stability testing is the use of a validated, stability-indicating analytical method. This method must be able to separate the parent compound from all potential degradation products, ensuring accurate quantification of both.[8][11] HPLC coupled with mass spectrometry (LC-MS) is a powerful tool for this purpose, as it can aid in the identification of unknown degradants.

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are valuable thermal analysis techniques for characterizing the solid-state properties of a compound and its thermal stability.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] It can be used to determine the melting point, purity, and polymorphism of a compound, all of which can impact its stability.[13]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the temperature at which the compound begins to decompose.

Caption: Application of thermal analysis techniques.

Data Interpretation and Reporting

The data generated from stability studies should be carefully analyzed to determine the degradation kinetics and to predict the shelf-life of the compound. The results should be compiled into a comprehensive report that includes:

-

A summary of the experimental design and methodologies.

-

Tabulated data for assay and impurity levels at each time point and condition.

-

Graphical representations of degradation trends.

-

Identification of major degradation products and proposed degradation pathways.

-

A calculated shelf-life or retest period based on the long-term stability data.

Conclusion

The thermodynamic stability of Methyl 2-amino-2-(4-methylphenyl)acetate at room temperature is a critical quality attribute that must be thoroughly investigated during drug development. A comprehensive stability program, incorporating long-term, accelerated, and forced degradation studies, is essential for understanding the degradation profile of this important pharmaceutical intermediate. The insights gained from these studies are not only vital for regulatory compliance but also for ensuring the development of a safe, effective, and high-quality final drug product.

References

- Stability Testing of Pharmaceuticals: Procedures and Best Practices - Lab Manager. (2025, May 6).

- Stability Testing for Pharmaceuticals & More - Parameter Generation & Control. (2023, February 22).

- An In-depth Technical Guide on the Core Degradation Pathways of 2'-Aminoacetophenone - Benchchem.

- Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins.

- Stability Testing for Pharmaceutical Drug Products - Vici Health Sciences. (2025, January 3).

- Stability Testing - Charles River Laboratories.

- Stability Testing & Studies | Southwest Research Institute.

- Improvement of α-amino Ester Hydrolase Stability via Computational Protein Design. (2023, October 11).

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).

- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).

- Forced Degradation Studies for Stability - Nelson Labs.

- Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - PMC.

- Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec.

- Forced Degradation Studies for Biopharmaceuticals - BioPharm International.

- The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation processes and stabilization of α-ammonium acylchloride cations - ResearchGate.

- Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. (2020, February 20).

- Drug degradation pathways - Pharmaceutical - Pharmacy 180.

- The Evolution of the Phenylacetic Acid Degradation Pathway in Bacteria - ResearchGate. (2025, August 6).

- Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT - PMC.

- The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides - RSC Publishing. (2017, February 6).

- Methyl (2R)-amino(2-hydroxy-4-methylphenyl)acetate 1703891-73-9 - Guidechem.

- Degradation mechanisms showing three hydrolysis pathways of amino acid ester substituted polyphosphazene. - ResearchGate.

- Methyl 2-amino-2-phenylacetate | Sigma-Aldrich - MilliporeSigma.

- Method of preparing 2-(phenylamino)phenylacetic acid derivatives - Google Patents.

- 2-Amino-2-(p-tolyl)acetic acid | 13227-01-5 - Sigma-Aldrich.

- Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate? - Pearson.

- Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i) TMSOK, THF, r.t., 16 h - ResearchGate.

- P-TOLYL ACETATE 140-39-6 wiki - Guidechem.

- METHYL (2S)-2-AMINO-2-(4-(TERT-BUTOXY)PHENYL)ACETATE - precisionFDA.

- Calorimetric Investigation of the Relaxation Phenomena in Amorphous Lyophilized Solids. (2021, October 19).

- Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers - PMC.

- Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture.

- Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers - MDPI. (2023, September 18).

- Methyl 2-(4-aminophenyl)acetate | C9H11NO2 | CID 2761030 - PubChem.

- Calorimetric Studies of the Energetics of protein-DNA Interactions in the E. Coli Methionine Repressor (MetJ) System - PubMed. (1994, July 4).

- Calorimetric study and modeling of molecular mobility in amorphous organic pharmaceutical compounds using a modified Adam-Gibbs approach - PubMed. (2007, November 22).

- Calorimetric techniques to study the interaction of drugs with biomembrane models - PMC.

- 119615-71-3 | (S)-2-Amino-2-(p-tolyl)acetic acid - AiFChem. (2025, October 21).

- Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC. (2025, May 23).

Sources

- 1. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 2. humiditycontrol.com [humiditycontrol.com]

- 3. Stability Testing & Studies | Southwest Research Institute [swri.org]

- 4. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. nelsonlabs.com [nelsonlabs.com]

- 9. biopharmaspec.com [biopharmaspec.com]

- 10. criver.com [criver.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

A Guide to the Physicochemical Characterization of Methyl 2-amino-2-(4-methylphenyl)acetate

This technical guide provides an in-depth analysis of two fundamental physicochemical properties of Methyl 2-amino-2-(4-methylphenyl)acetate: its molecular weight and exact mass. A clear understanding of these distinct yet related parameters is critical for researchers in synthetic chemistry, pharmacology, and analytical science for compound verification, structural elucidation, and quantitative analysis.

Section 1: The Dichotomy of Mass: Molecular Weight vs. Exact Mass

In the realm of chemical analysis, the terms 'molecular weight' and 'exact mass' are often used, but they represent different concepts rooted in the isotopic composition of elements.

Molecular Weight (Average Molecular Mass): This value is a weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule. The calculation uses the standard atomic weight of each element, as found on the periodic table, which accounts for the natural abundance of its isotopes. Molecular weight is an averaged value and is indispensable for gravimetric analysis and stoichiometric calculations in synthetic chemistry.

Exact Mass (Monoisotopic Mass): In contrast, the exact mass is the calculated mass of a molecule containing only the most abundant stable isotope of each element.[1][2] For instance, carbon is calculated as ¹²C, hydrogen as ¹H, nitrogen as ¹⁴N, and oxygen as ¹⁶O. This is not an average but a precise, theoretical value for a single molecular species. High-resolution mass spectrometry (HRMS) is designed to measure this exact mass, providing a powerful tool for determining a molecule's elemental composition with high certainty.[3][4]

The distinction is crucial: for a given compound, the molecular weight is a bulk property, while the exact mass is a specific property measured by sensitive instruments like mass spectrometers.[5]

Section 2: Core Properties of Methyl 2-amino-2-(4-methylphenyl)acetate

Methyl 2-amino-2-(4-methylphenyl)acetate, a derivative of the amino acid phenylglycine, is a compound of interest in organic synthesis. Its precise mass characteristics are foundational to its identification and quality control.

| Property | Value | Source / Method |

| Compound Name | Methyl 2-amino-2-(4-methylphenyl)acetate | IUPAC Nomenclature |

| Synonym(s) | Methyl 2-amino-2-(p-tolyl)acetate | Common Nomenclature |

| CAS Number | 179814-89-2 | Chemical Abstracts Service[6] |

| Molecular Formula | C₁₀H₁₃NO₂ | Elemental Analysis |

| Molecular Weight | 179.22 g/mol | Calculated (Weighted Average Atomic Masses)[6] |

| Exact Mass | 179.09463 Da | Calculated (Monoisotopic Masses)[1] |

Calculation of Molecular Weight:

-

(10 x 12.011) + (13 x 1.008) + (1 x 14.007) + (2 x 15.999) = 179.219 g/mol (rounded to 179.22)

Calculation of Exact Mass:

-

(10 x 12.000000) + (13 x 1.007825) + (1 x 14.003074) + (2 x 15.994915) = 179.094629 Da [7]

Section 3: Experimental Verification via High-Resolution Mass Spectrometry

The theoretical exact mass of a compound serves as a benchmark that must be validated empirically. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the definitive technique for this purpose.[8] Instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers provide the necessary mass accuracy and resolution to distinguish between compounds with very similar nominal masses.[9]

Protocol: HRMS Analysis of Methyl 2-amino-2-(4-methylphenyl)acetate

This protocol outlines a self-validating workflow for the precise determination of the compound's exact mass.

1. Sample Preparation & System Suitability:

- Accurately weigh and dissolve a reference standard of the compound in a suitable solvent (e.g., LC-MS grade Methanol/Water 50:50 v/v) to a concentration of ~1 µg/mL.

- Prepare a system suitability standard (a known compound of similar mass) to verify instrument performance before analysis.

- Prepare a solvent blank to identify potential background interferences.

2. Liquid Chromatography (LC) Method:

- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: A suitable gradient to ensure the analyte is well-retained and elutes as a sharp peak (e.g., 5% to 95% B over 5 minutes).

- Flow Rate: 0.3 mL/min.

- Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Method:

- Ionization Mode: Electrospray Ionization (ESI), Positive Mode. The primary amine group readily accepts a proton, forming the [M+H]⁺ ion.

- Mass Analyzer: Q-TOF or Orbitrap.

- Scan Range: m/z 50 - 500.

- Resolution: Set to >20,000 FWHM (Full Width at Half Maximum) to ensure high mass accuracy.

- Data Acquisition: Acquire data in centroid mode.

4. Data Analysis & Validation:

- Process the chromatogram to identify the retention time of the analyte.

- Extract the mass spectrum for the corresponding chromatographic peak.

- Identify the monoisotopic peak for the protonated molecule [M+H]⁺. The expected m/z is 179.09463 (exact mass) + 1.00728 (mass of H⁺) = 180.10191 .

- The system is validated if the measured mass accuracy is within an acceptable error margin (typically <5 ppm) of the theoretical value. Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶.

Below is a diagram illustrating the experimental workflow for verification.

Sources

- 1. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]

- 2. Monoisotopic mass - Wikipedia [en.wikipedia.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. reddit.com [reddit.com]

- 5. ionsource.com [ionsource.com]

- 6. 179814-89-2|MEthyl 2-amino-2-(4-methylphenyl)acetate|BLD Pharm [bldpharm.com]

- 7. Masses [www2.chemistry.msu.edu]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

pKa value and isoelectric point of Methyl 2-amino-2-(4-methylphenyl)acetate

An In-depth Technical Guide to the Physicochemical Characterization of Methyl 2-amino-2-(4-methylphenyl)acetate: pKa and Isoelectric Point Determination

Introduction

Methyl 2-amino-2-(4-methylphenyl)acetate, a derivative of phenylglycine, is a compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its structural similarity to endogenous amino acids and potential as a chiral building block make it a valuable precursor in the development of novel therapeutic agents. A thorough understanding of its physicochemical properties, particularly its acid-dissociation constant (pKa) and isoelectric point (pI), is paramount for its effective application in drug design, formulation, and pharmacokinetic studies.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the theoretical and experimental determination of the pKa and isoelectric point of Methyl 2-amino-2-(4-methylphenyl)acetate. We will delve into the structural factors influencing these properties and present detailed, field-proven methodologies for their accurate measurement.

Theoretical Framework

Understanding pKa and its Significance

The pKa is the negative logarithm of the acid dissociation constant (Ka) and quantitatively measures the strength of an acid in a solution. For an ionizable group, the pKa represents the pH at which the protonated and deprotonated forms are present in equal concentrations.[1] In the context of drug development, the pKa values of a molecule are critical as they dictate its charge state at different physiological pH values, which in turn influences its solubility, membrane permeability, and binding interactions with biological targets.

Methyl 2-amino-2-(4-methylphenyl)acetate possesses one primary ionizable group: the α-amino group. The methyl ester group is not ionizable under typical physiological conditions. The equilibrium for the protonation of the amino group is as follows:

R-NH₃⁺ ⇌ R-NH₂ + H⁺

The pKa of this equilibrium is a crucial parameter.

Structural Influences on the pKa of Methyl 2-amino-2-(4-methylphenyl)acetate

The pKa of the α-amino group in this molecule is influenced by several structural features:

-

α-Amino Group: The primary amino group is basic and will be protonated at acidic pH.

-

Methyl Ester Group: The electron-withdrawing effect of the adjacent ester group lowers the basicity (and thus the pKa) of the α-amino group compared to a simple alkyl amine.

-

4-Methylphenyl (Tolyl) Group: The tolyl group, being weakly electron-donating, is expected to have a minor, pKa-increasing effect on the amino group compared to an unsubstituted phenyl group.

Based on data for similar α-amino acid methyl esters, the pKa of the amino group of Methyl 2-amino-2-(4-methylphenyl)acetate can be estimated to be in the range of 7.5 - 8.5.

The Concept of the Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[2][3] For a standard amino acid with both a carboxylic acid and an amino group, the pI is calculated as the average of the pKa values of these two groups.[4][5][6][7]

However, for an amino acid ester like Methyl 2-amino-2-(4-methylphenyl)acetate, the carboxylic acid group is absent. Therefore, the molecule cannot exist as a zwitterion in the same way a standard amino acid does. The concept of an isoelectric point where the net charge is precisely zero is less straightforward. In this case, the pI is primarily determined by the pKa of the single ionizable amino group. The molecule will be positively charged at pH values significantly below its pKa and will become progressively more neutral as the pH approaches and surpasses the pKa. For practical purposes, the pI can be considered the pH at which the concentration of the neutral form is maximized, which is mathematically equivalent to the pKa of the amino group.

Estimated Physicochemical Properties

| Parameter | Functional Group | Estimated Value |

| pKa | α-Amino Group (-NH₃⁺) | 7.5 - 8.5 |

| pI | Overall Molecule | ~ pKa of the amino group |

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly reliable and widely used method for the determination of pKa values.[8][9] The technique involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

Experimental Protocol for Potentiometric Titration

1. Apparatus and Reagents:

-

Calibrated pH meter with a combination glass electrode

-

Automatic burette or a 10 mL burette (Class A)

-

Magnetic stirrer and stir bar

-

100 mL beaker

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Methyl 2-amino-2-(4-methylphenyl)acetate sample

-

Deionized water, purged with nitrogen to remove dissolved CO₂

2. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of Methyl 2-amino-2-(4-methylphenyl)acetate and dissolve it in 50 mL of deionized water in a 100 mL beaker.

-

Add a magnetic stir bar to the beaker.

3. Titration Procedure:

-

Place the beaker on the magnetic stirrer and begin gentle stirring.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.

-

Record the initial pH of the solution.

-

Begin the titration by adding small increments (e.g., 0.1-0.2 mL) of the standardized 0.1 M HCl solution.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH has dropped by at least 2-3 pH units.

-

To determine the pKa of the conjugate acid of the amino group, a back-titration can be performed by subsequently titrating the acidified solution with standardized 0.1 M NaOH.

4. Data Analysis:

-

Plot the pH of the solution (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.[1][10]

-

The pKa value corresponds to the pH at the half-equivalence point, which is the point on the curve where half of the amino groups have been protonated.[5][8] This point can be identified as the center of the flattest region (buffer region) of the titration curve.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this derivative curve corresponds to the equivalence point. The volume at the half-equivalence point can then be determined, and the corresponding pH from the original titration curve is the pKa.

Workflow for Potentiometric pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Determination of Isoelectric Point: Capillary Isoelectric Focusing (cIEF)

Capillary isoelectric focusing (cIEF) is a high-resolution analytical technique used to separate molecules based on their isoelectric point (pI).[11][12][13] It is particularly well-suited for the analysis of small molecules, peptides, and proteins.[2][14]

Experimental Protocol for cIEF

1. Apparatus and Reagents:

-

Capillary electrophoresis (CE) instrument equipped with a UV detector.

-

Fused-silica capillary (e.g., 50 µm internal diameter, 30-50 cm total length).

-

High-voltage power supply.

-

Anolyte (e.g., 10 mM phosphoric acid).

-

Catholyte (e.g., 20 mM sodium hydroxide).

-

Carrier ampholytes with a suitable pH range (e.g., pH 3-10).

-

pI markers (a mixture of compounds with known pI values).

-

Methyl 2-amino-2-(4-methylphenyl)acetate sample.

2. Sample Preparation:

-

Prepare a stock solution of the sample in deionized water.

-

Prepare the sample for injection by mixing the sample stock solution with the carrier ampholytes and pI markers. The final concentration of the sample should be in the range of 0.1-1 mg/mL.

3. cIEF Procedure:

-

Capillary Conditioning: Condition the new capillary by flushing it sequentially with 1 M NaOH, deionized water, and the anolyte.

-

Capillary Loading: Fill the capillary with the sample-ampholyte-marker mixture.

-

Focusing: Place the ends of the capillary into the anolyte and catholyte vials, respectively. Apply a high voltage (e.g., 15-30 kV) to create a pH gradient within the capillary. Molecules will migrate along this gradient until they reach the pH corresponding to their pI, where their net charge is zero, and they become focused into sharp bands.[12][13]

-

Mobilization and Detection: After focusing, the focused bands are mobilized past the detector. This can be achieved by applying pressure to the capillary or by adding a salt to the catholyte or anolyte (chemical mobilization). The separated components are detected by UV absorbance as they pass the detector window.

4. Data Analysis:

-

A plot of UV absorbance versus migration time is generated.

-

A calibration curve is created by plotting the known pI values of the pI markers against their migration times.

-

The migration time of the sample peak is used to determine its pI by interpolation from the calibration curve.

Workflow for cIEF pI Determination

Caption: Workflow for pI determination by capillary isoelectric focusing (cIEF).

Data Presentation and Interpretation

The experimental data should be meticulously recorded and presented in a clear and organized manner.

Table for Potentiometric Titration Data:

| Volume of Titrant (mL) | pH |

| 0.00 | ... |

| 0.10 | ... |

| 0.20 | ... |

| ... | ... |

Table for cIEF Data:

| Peak | Migration Time (min) | pI |

| pI Marker 1 | ... | ... |

| pI Marker 2 | ... | ... |

| Sample | ... | Determined Value |

The experimentally determined pKa and pI values should be compared with the theoretically estimated values. Any significant discrepancies should be investigated, as they may indicate the influence of factors not accounted for in the initial estimations, such as intramolecular interactions or the specific experimental conditions (e.g., temperature, ionic strength).

Conclusion

The determination of the pKa and isoelectric point of Methyl 2-amino-2-(4-methylphenyl)acetate is a critical step in its characterization for applications in drug discovery and development. This guide has provided a robust theoretical framework and detailed experimental protocols for the accurate measurement of these essential physicochemical parameters. By employing techniques such as potentiometric titration and capillary isoelectric focusing, researchers can obtain reliable data that will inform formulation strategies, predict in vivo behavior, and ultimately accelerate the development of new chemical entities.

References

-

Therapeutic Proteins & Peptides. (n.d.). Capillary Isoelectric Focusing (cIEF) Technology. Retrieved from [Link]

-

Coriolis Pharma. (n.d.). Capillary Isoelectric Focusing. Retrieved from [Link]

-

PubMed. (n.d.). Capillary isoelectric focusing. Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). Protein Isoelectric Point Detection Techniques. Retrieved from [Link]

-

Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, October 3). pKa of the alpha proton of an alpha amino ester. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). How to Calculate the Isoelectric Point of Amino Acids?. Retrieved from [Link]

-

PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

Al-Bayt University. (n.d.). Amino acid titration. Retrieved from [Link]

-

National Central University. (n.d.). Exp.2 Determination of isoelectric point. Retrieved from [Link]

-

African Scientist Journal. (n.d.). Determination of Dissociation Constants of Amino Acids Using 'ORIGIN 50' Program. Retrieved from [Link]

-

Pearson. (n.d.). Isoelectric Point (pI) Calculator. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Titration Curve of Amino Acids - Experiment, Significance, pKa. Retrieved from [Link]

-

eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]

-

PMC. (n.d.). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. Retrieved from [Link]

-

Scribd. (2020, January 6). Determination of Pka and Pi Values of Amino Acids Through Titration. Retrieved from [Link]

Sources

- 1. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 2. Protein Isoelectric Point Detection Techniques | MtoZ Biolabs [mtoz-biolabs.com]

- 3. How to Calculate the Isoelectric Point of Amino Acids? | MtoZ Biolabs [mtoz-biolabs.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. web2.aabu.edu.jo [web2.aabu.edu.jo]

- 6. How do I calculate isoelectric points? | AAT Bioquest [aatbio.com]

- 7. bclab.thu.edu.tw [bclab.thu.edu.tw]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. Isoelectric Point Determination with cIEF - Creative Proteomics [creative-proteomics.com]

- 12. Capillary Isoelectric Focusing (cIEF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 13. Capillary Isoelectric Focusing | Coriolis Pharma [coriolis-pharma.com]

- 14. Capillary isoelectric focusing - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Formation of Methyl 2-amino-2-(4-methylphenyl)acetate: Mechanism and Synthesis

Executive Summary

Methyl 2-amino-2-(4-methylphenyl)acetate is a valuable non-proteinogenic α-amino acid ester that serves as a critical building block in medicinal chemistry and organic synthesis. Its structural motif, featuring a p-tolyl group at the α-position, is incorporated into various pharmacologically active molecules. This guide provides an in-depth exploration of the predominant mechanism for its formation: the Strecker synthesis. We will dissect the multi-step reaction pathway, beginning with the condensation of p-tolualdehyde and an amine source, followed by nucleophilic cyanation to yield a key α-aminonitrile intermediate. The subsequent conversion of this intermediate via hydrolysis and esterification to the final product will be detailed. This document is intended for researchers, chemists, and drug development professionals, offering not only the mechanistic underpinnings but also field-proven experimental protocols and critical process considerations.

Introduction: Significance and Synthetic Overview

The synthesis of α-amino acids and their derivatives is a cornerstone of modern pharmaceutical development. Methyl 2-amino-2-(4-methylphenyl)acetate, also known as methyl p-methylphenylglycinate, represents a class of α-arylglycines that are of significant interest. The introduction of the aryl group directly onto the α-carbon imparts unique conformational constraints and potential for π-π stacking interactions within biological targets.

While several methods exist for the synthesis of α-amino acids, the Strecker synthesis, first reported by Adolph Strecker in 1850, remains one of the most versatile and economically viable methods for preparing α-amino acid derivatives.[1][2][3] The classic Strecker reaction is a three-component condensation involving an aldehyde, ammonia, and cyanide.[3] This guide will focus on this pathway as the fundamental route to the target molecule, elucidating the key transformations from readily available starting materials.

The Core Mechanism: A Step-Wise Dissection of the Strecker Synthesis

The formation of Methyl 2-amino-2-(4-methylphenyl)acetate via the Strecker pathway is not a single transformation but a sequence of well-understood organic reactions. The process can be logically divided into two primary stages: the formation of the α-aminonitrile intermediate and its subsequent conversion to the final amino acid ester.

Stage 1: Formation of 2-Amino-2-(4-methylphenyl)acetonitrile

This stage is the heart of the Strecker synthesis, where the carbon skeleton and the α-amino functionality are established in a one-pot process.

The synthesis begins with the reaction between p-tolualdehyde (4-methylbenzaldehyde) and an amine source, typically ammonia (often from an ammonium salt like NH₄Cl). The carbonyl group of the aldehyde is first activated by protonation under mildly acidic conditions.[1][2] This activation significantly increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by ammonia. The resulting hemiaminal intermediate is unstable and readily undergoes dehydration to form an imine, or more accurately, its conjugate acid, the iminium ion.[2]

The equilibrium of this reaction is critical; the formation of the imine is favored by the removal of water.[1] From a practical standpoint, this step's efficiency is governed by pH control, as both the initial protonation of the aldehyde and the availability of the ammonia nucleophile are pH-dependent.

Caption: Workflow for the formation of the key iminium ion intermediate.

The iminium ion generated in situ is a potent electrophile. A cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), provides the cyanide ion (CN⁻), a strong carbon-based nucleophile.[1][4] The cyanide ion attacks the electrophilic carbon of the iminium ion, leading to the formation of the stable α-aminonitrile: 2-amino-2-(4-methylphenyl)acetonitrile.[2]

This step is essentially irreversible and serves as the driving force for the entire one-pot reaction, pulling the preceding reversible imine-formation equilibrium forward. The resulting α-aminonitrile is a crucial, isolable intermediate.[5]

Caption: Nucleophilic addition of cyanide to form the α-aminonitrile.

Stage 2: Conversion of α-Aminonitrile to Methyl Ester

With the core structure assembled, the nitrile group must be converted into a methyl ester. This can be achieved through two primary, mechanistically distinct routes.

This is the most classical and widely documented approach.

-

Step 2.1: Acid-Catalyzed Hydrolysis: The α-aminonitrile is subjected to strong aqueous acid (e.g., 6M HCl) and heat.[6][7] The reaction proceeds via protonation of the nitrile nitrogen, followed by a series of nucleophilic attacks by water molecules and tautomerization, ultimately converting the nitrile group into a carboxylic acid. This process yields the α-amino acid, 2-amino-2-(4-methylphenyl)acetic acid.[1][2] It is crucial to use a significant excess of water to drive the hydrolysis to completion.

-

Step 2.2: Fischer Esterification: The isolated amino acid is then esterified. The most common method is the Fischer esterification, which involves heating the amino acid in methanol with a catalytic amount of a strong acid (e.g., H₂SO₄ or gaseous HCl).[8][9] The acid protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by methanol. Subsequent dehydration yields the final product, Methyl 2-amino-2-(4-methylphenyl)acetate, typically as its hydrochloride salt.[9]

Caption: The two-step pathway involving hydrolysis and subsequent esterification.

A more direct and often higher-yielding alternative involves the direct conversion of the α-aminonitrile to the methyl ester. This reaction, a variation of the Pinner reaction, is carried out by treating the nitrile with anhydrous methanolic HCl.

The mechanism involves the protonation of the nitrile nitrogen by HCl, followed by the nucleophilic attack of methanol on the nitrile carbon. The resulting imidate intermediate is not isolated but is readily hydrolyzed by the water present in the reaction mixture (even trace amounts) to form the final ester product. This method advantageously bypasses the isolation of the intermediate amino acid.

Experimental Protocols & Data

The following protocols are representative procedures synthesized from established methodologies in organic chemistry.[6][7] Safety Precaution: These reactions involve highly toxic cyanide salts and strong acids. They must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2-Amino-2-(4-methylphenyl)acetonitrile

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add ammonium chloride (5.8 g, 0.11 mol) and 50 mL of aqueous ammonia (28%). Stir until the salt dissolves.

-

Aldehyde Addition: Add p-tolualdehyde (12.0 g, 0.10 mol) to the solution. The mixture will become cloudy.

-

Cyanide Addition: In a separate beaker, dissolve sodium cyanide (5.4 g, 0.11 mol) in 20 mL of water. (Caution: Extreme Poison!) . Slowly add this solution dropwise to the reaction flask over 30 minutes. An exotherm may be observed.

-

Reaction: Stir the resulting mixture vigorously at room temperature for 12-16 hours. The product will often precipitate as a white or off-white solid.

-

Workup: Cool the mixture in an ice bath. Collect the solid product by vacuum filtration and wash it thoroughly with cold water. Dry the solid under vacuum to yield the crude α-aminonitrile.

Protocol 2: Hydrolysis and Esterification (Route A)

-

Hydrolysis: Place the crude 2-amino-2-(4-methylphenyl)acetonitrile (0.05 mol) in a 250 mL flask. Add 100 mL of 6 M hydrochloric acid. Heat the mixture at reflux (approx. 90-100 °C) for 4-6 hours.[6] The reaction is complete when the solid dissolves and ammonia evolution ceases.

-

Isolation of Amino Acid: Allow the reaction mixture to cool to room temperature and then in an ice bath. The amino acid hydrochloride may crystallize. Filter and wash with a small amount of cold diethyl ether.

-

Esterification: Suspend the dried amino acid hydrochloride (0.04 mol) in 100 mL of anhydrous methanol. Cool the suspension in an ice bath and bubble anhydrous hydrogen chloride gas through it for 15 minutes, or alternatively, add thionyl chloride (4.0 mL, 0.055 mol) dropwise.[10]

-

Reaction: Remove the ice bath and heat the mixture to reflux for 3-5 hours.

-

Workup: Cool the reaction mixture and concentrate it under reduced pressure to remove the excess methanol. The resulting solid is the crude hydrochloride salt of Methyl 2-amino-2-(4-methylphenyl)acetate. It can be recrystallized from a suitable solvent system like methanol/diethyl ether.

| Reaction Step | Key Reagents | Typical Temp. | Typical Time | Typical Yield |

| α-Aminonitrile Formation | p-Tolualdehyde, NH₄Cl, NaCN | Room Temp. | 12-16 h | 75-90% |

| Nitrile Hydrolysis | 6 M HCl | Reflux (90-100 °C) | 4-6 h | 80-95% |

| Fischer Esterification | Methanol, HCl/SOCl₂ | Reflux (65 °C) | 3-5 h | 85-98% |

Authoritative Insight: Asymmetric Strecker Synthesis

For applications in drug development, achieving enantiopure compounds is paramount. The classical Strecker synthesis yields a racemic mixture of the α-amino acid.[2] However, significant advances have been made in asymmetric Strecker reactions. These strategies are broadly categorized into two approaches:

-

Chiral Auxiliaries: A chiral amine, such as (S)-1-phenylethylamine, can be used instead of ammonia. This forms a chiral imine intermediate, and the subsequent cyanide addition occurs diastereoselectively.[7][11][12] The chiral auxiliary can then be cleaved to yield the enantioenriched amino acid.

-

Chiral Catalysis: This more modern approach uses a chiral catalyst (either a metal complex or an organocatalyst) to control the enantioselectivity of the cyanide addition to an achiral imine.[13][14] This method is often more atom-economical and is the subject of intensive research.

The development of a catalytic, enantioselective Strecker reaction for the synthesis of Methyl 2-amino-2-(4-methylphenyl)acetate is a high-value goal for process chemists, as it can significantly streamline the manufacturing of chiral drug intermediates.[14]

Conclusion

The Strecker synthesis provides a robust and reliable pathway for the formation of Methyl 2-amino-2-(4-methylphenyl)acetate. Its mechanism is a classic illustration of fundamental organic chemistry principles, including imine formation, nucleophilic addition, and nitrile hydrolysis/esterification. By understanding the causality behind each step—the role of pH in imine formation, the irreversible nature of cyanation, and the conditions required for nitrile conversion—researchers can effectively troubleshoot and optimize the synthesis. Furthermore, the adaptability of the Strecker reaction to asymmetric variants underscores its enduring importance in the synthesis of complex, chiral molecules for the pharmaceutical industry.

References

-

Kawasaki, T. (2019). Aqueous absolute asymmetric Strecker synthesis: Reliable access to enantioenriched α-aminonitrile without using chiral sources. ResearchGate. Available at: [Link]

-

Asymmetric Strecker Synthesis of α-Arylglycines. (2011). The Journal of Organic Chemistry. Available at: [Link]

-

Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]

-

The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. Available at: [Link]

-

Strecker amino acid synthesis. Wikipedia. Available at: [Link]

-

Asymmetric Strecker Synthesis of alpha-Arylglycines. (2011). University of Bath's research portal. Available at: [Link]

-

The Catalytic Asymmetric Strecker Reaction | Request PDF. ResearchGate. Available at: [Link]

-

Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. (n.d.). University of Groningen. Available at: [Link]

-

The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). PMC. Available at: [Link]

-

α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. Available at: [Link]

-

2-[(4-methylphenyl)sulfonylamino]acetic acid [2-(2,5-diethylphenyl)-2-oxoethyl] ester. Molbase. Available at: [Link]

-

Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). ACS Omega. Available at: [Link]

-

Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. (n.d.). Available at: [Link]

-

Recent advances in asymmetric Strecker reactions. (2014). Arkivoc. Available at: [Link]

-

Asymmetric catalytic Strecker reaction of N-phosphonyl imines with Et2AlCN using amino alcohols and BINOLs as catalysts. (n.d.). Chemical Communications (RSC Publishing). Available at: [Link]

-

Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. (2001). PubMed. Available at: [Link]

-

Reactions of 4 methylphenyl isocyanate with amino acids. (n.d.). PubMed. Available at: [Link]

-

Phenylglycine methyl ester, a useful tool for absolute configuration determination of various chiral carboxylic acids. (2000). PubMed. Available at: [Link]

-

Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. (2013). ResearchGate. Available at: [Link]

-

(4-AMino-2-Methylphenyl)acetic acid Methyl ester — Chemical Substance Information. (n.d.). Available at: [Link]

-

Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. (2014). The Journal of Organic Chemistry. Available at: [Link]

- CN103524371A - Preparation process of 2-amino-4-acetyl aminoanisole. Google Patents.

-

Fine bubble technology for the green synthesis of fairy chemicals. (n.d.). Available at: [Link]

- US8039662B2 - Process for the preparation of amino acid methyl esters. Google Patents.

-

Effect of acetonitrile in the hydrolysis reaction at room temperature.... ResearchGate. Available at: [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. (2008). ResearchGate. Available at: [Link]

-

Esterification of Amino Acids and Mono Acids Using Triphosgene. ResearchGate. Available at: [Link]

-

Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]

-

2-Amino-2-(4-methylphenyl)-2-phenyl-acetic acid | C15H15NO2 | CID 237890. PubChem. Available at: [Link]

-

2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. (2025). IUCr Journals. Available at: [Link]